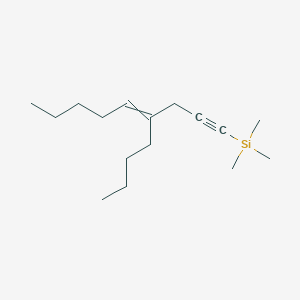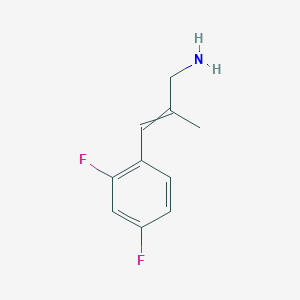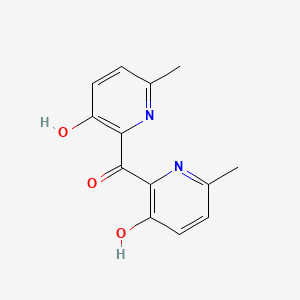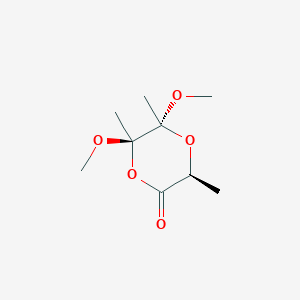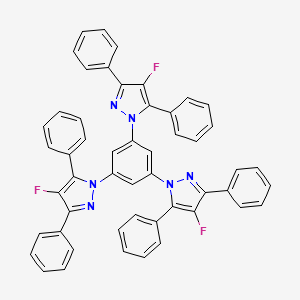
L-Tyrosyl-L-valyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-valyl-L-asparagine is a tripeptide composed of the amino acids tyrosine, valine, and asparagineThe molecular formula of this compound is C18H26N4O6, and it has a molecular weight of approximately 394.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-valyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The choice of method depends on factors such as yield, cost, and purity requirements .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-valyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups .
Scientific Research Applications
L-Tyrosyl-L-valyl-L-asparagine has several scientific research applications, including:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Medicine: Potential therapeutic applications in cancer treatment and as a drug delivery vehicle.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-valyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Tyrosyl-L-valyl-L-asparagine include other tripeptides and peptides with similar amino acid sequences, such as:
- L-Tyrosyl-L-valyl-L-glutamine
- L-Tyrosyl-L-valyl-L-serine
- L-Tyrosyl-L-valyl-L-threonine
Uniqueness
Its combination of tyrosine, valine, and asparagine residues allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes .
Properties
CAS No. |
833482-76-1 |
|---|---|
Molecular Formula |
C18H26N4O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H26N4O6/c1-9(2)15(17(26)21-13(18(27)28)8-14(20)24)22-16(25)12(19)7-10-3-5-11(23)6-4-10/h3-6,9,12-13,15,23H,7-8,19H2,1-2H3,(H2,20,24)(H,21,26)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI Key |
AEOFMCAKYIQQFY-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


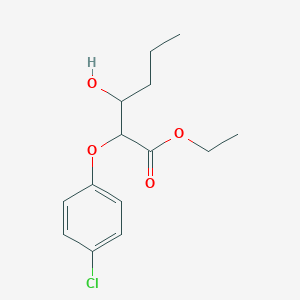
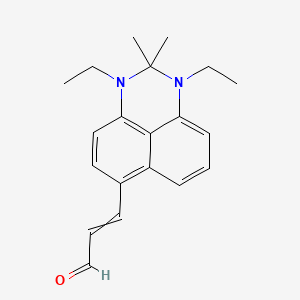

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
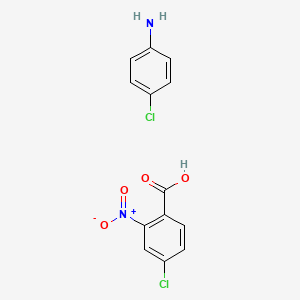
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
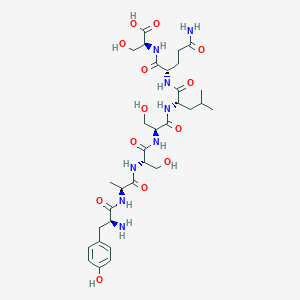
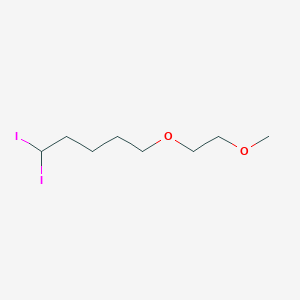
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
